molecular formula C17H17N3O B7359994 Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol

Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol

Cat. No. B7359994
M. Wt: 279.34 g/mol
InChI Key: UWNXHKJJBOVEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound is a type of pyridazine derivative, which has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is not well understood. However, several research studies have suggested that this compound may exert its biological effects by targeting specific signaling pathways in cells. For example, a study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the PI3K/Akt signaling pathway, which is known to play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol has been shown to have a variety of biochemical and physiological effects. For example, a study by Zhang et al. (2020) demonstrated that this compound had potent antiviral activity against the Zika virus. Another study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is that it has been shown to have potent biological activity in vitro. This makes it a promising candidate for further studies in animal models and eventually in clinical trials. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions for research on Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol. One direction is to investigate its potential applications in drug development, particularly for the treatment of cancer and viral infections. Another direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective derivatives. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in animal models, which could provide valuable information for clinical trials.

Synthesis Methods

The synthesis of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol involves a multi-step process that requires the use of various reagents and solvents. The synthesis method has been described in detail in several research papers, including a recent publication by Zhang et al. (2020). Briefly, the synthesis involves the reaction of 4-bromo-1,2-dihydropyrazolo[1,5-b]pyridazine with cyclobutanone in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to yield Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol.

Scientific Research Applications

Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol has been shown to have potential applications in drug development. Several research studies have investigated the biological activities of this compound, including its anticancer, anti-inflammatory, and antiviral properties. For example, a study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study by Zhang et al. (2020) demonstrated that this compound had potent antiviral activity against the Zika virus.

properties

IUPAC Name

cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(13-3-1-4-13)14-8-6-12(7-9-14)15-11-19-20-16(15)5-2-10-18-20/h2,5-11,13,17,21H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNXHKJJBOVEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)C3=C4C=CC=NN4N=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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